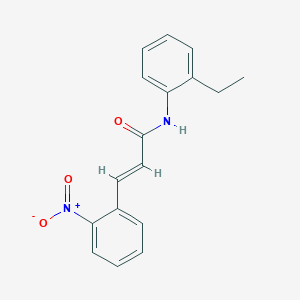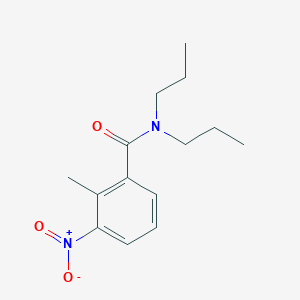![molecular formula C15H22N2O2S B5842847 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol, also known as EPPS, is a chemical compound that has been widely used in scientific research. It is a zwitterionic buffer that has been found to be effective in a variety of applications, including biological assays, protein purification, and electrophysiology.
作用機序
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol acts as a zwitterionic buffer, which means that it has both a positive and negative charge. This allows it to maintain pH in a variety of conditions, including acidic and basic environments. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol also has a high buffering capacity, which means that it can maintain pH even when there are changes in the concentration of acids or bases.
Biochemical and Physiological Effects
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to have minimal biochemical and physiological effects. It is non-toxic and has low binding affinity for proteins and other biomolecules. This makes it an ideal buffer for a variety of applications.
実験室実験の利点と制限
One of the main advantages of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is its high buffering capacity. This allows it to maintain pH in a variety of conditions, which is important for many lab experiments. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is also relatively inexpensive and easy to synthesize. However, one limitation of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is that it has a relatively narrow pH range and is not effective at very low or high pH values.
将来の方向性
There are several future directions for the use of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol in scientific research. One potential application is in the development of new drugs. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to enhance the solubility and stability of certain drugs, which could lead to the development of more effective treatments. Another potential application is in the field of nanotechnology. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been found to be effective in the synthesis of nanoparticles, which could have a variety of applications in medicine and industry. Finally, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol could be used in the development of new biomaterials. Its high buffering capacity and low toxicity make it an ideal component for the development of new materials for use in tissue engineering and regenerative medicine.
Conclusion
In conclusion, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol is a zwitterionic buffer that has been widely used in scientific research. It has a high buffering capacity and is effective in a variety of applications, including biological assays, protein purification, and electrophysiology. 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has minimal biochemical and physiological effects, making it an ideal buffer for many lab experiments. There are several future directions for the use of 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol in scientific research, including the development of new drugs, nanotechnology, and biomaterials.
合成法
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol can be synthesized by reacting piperazine with ethylene oxide, followed by reaction with ethyl isothiocyanate. The final product is obtained by purification via column chromatography. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been widely used in scientific research as a buffer for a variety of applications. It has been found to be effective in biological assays, protein purification, and electrophysiology. In biological assays, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to maintain pH and stabilize enzymes. In protein purification, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to elute proteins from chromatography columns. In electrophysiology, 2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol has been used as a buffer to maintain pH and stabilize the recording electrode.
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-2-19-14-5-3-13(4-6-14)15(20)17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYMVDNFVMLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



